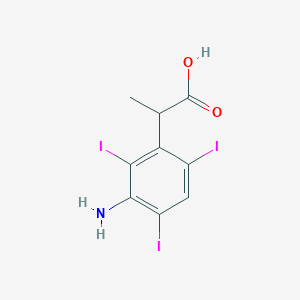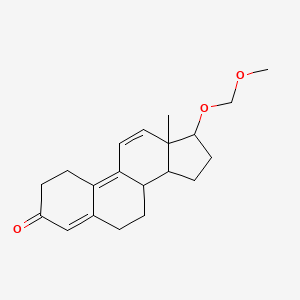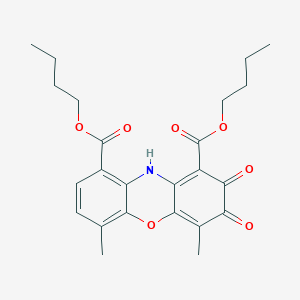
Dibutyl 4,6-dimethyl-2,3-dioxo-2,10-dihydro-3h-phenoxazine-1,9-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutyl 4,6-dimethyl-2,3-dioxo-2,10-dihydro-3H-phenoxazine-1,9-dicarboxylate is a chemical compound belonging to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Dibutyl 4,6-dimethyl-2,3-dioxo-2,10-dihydro-3H-phenoxazine-1,9-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its electronic properties.
Reduction: Reduction reactions can modify the compound’s structure and reactivity.
Substitution: Substitution reactions can introduce different functional groups, enhancing its versatility in chemical synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, leading to a variety of phenoxazine derivatives .
科学研究应用
Dibutyl 4,6-dimethyl-2,3-dioxo-2,10-dihydro-3H-phenoxazine-1,9-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
作用机制
The mechanism of action of dibutyl 4,6-dimethyl-2,3-dioxo-2,10-dihydro-3H-phenoxazine-1,9-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate redox reactions, interact with biological macromolecules, and influence cellular signaling pathways. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action .
相似化合物的比较
Similar Compounds
Phenoxazine: The parent compound with a simpler structure.
Phenothiazine: A structurally related compound with similar applications in medicine and industry.
Actinomycin D: A phenoxazine derivative with strong antitumor properties.
Uniqueness
Its dibutyl and dimethyl substitutions enhance its solubility and reactivity, making it a valuable compound for various scientific and industrial applications .
属性
CAS 编号 |
14208-79-8 |
|---|---|
分子式 |
C24H27NO7 |
分子量 |
441.5 g/mol |
IUPAC 名称 |
dibutyl 4,6-dimethyl-2,3-dioxo-10H-phenoxazine-1,9-dicarboxylate |
InChI |
InChI=1S/C24H27NO7/c1-5-7-11-30-23(28)15-10-9-13(3)21-17(15)25-18-16(24(29)31-12-8-6-2)20(27)19(26)14(4)22(18)32-21/h9-10,25H,5-8,11-12H2,1-4H3 |
InChI 键 |
SCKPSTSHPQQZJN-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)C1=C2C(=C(C=C1)C)OC3=C(C(=O)C(=O)C(=C3N2)C(=O)OCCCC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


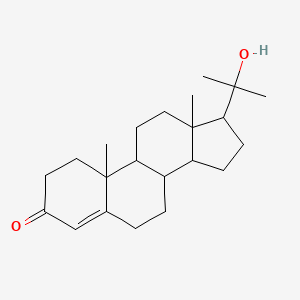

![Naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro-](/img/structure/B14708531.png)
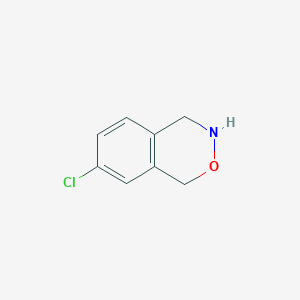
![{[4-Nitro-3-(trifluoromethyl)phenyl]imino}diethane-2,1-diyl dimethanesulfonate](/img/structure/B14708538.png)
![2-Methoxy-5-oxo-6,7-dihydro-5h-benzo[7]annulen-3-yl acetate](/img/structure/B14708539.png)
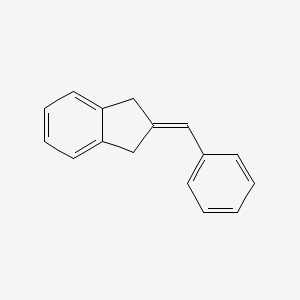

![dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate](/img/structure/B14708560.png)
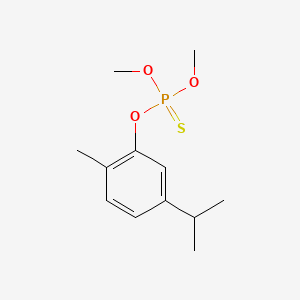
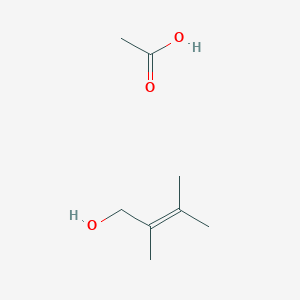
![Hexanamide, N-[(phenylamino)thioxomethyl]-](/img/structure/B14708581.png)
